molecular formula C8H18ClNO2 B2435119 Methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride CAS No. 2375260-78-7

Methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride

Cat. No.: B2435119
CAS No.: 2375260-78-7
M. Wt: 195.69
InChI Key: ONAVMUPRFJLCOL-UHFFFAOYSA-N
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Description

“Methyl 3-(aminomethyl)benzoate hydrochloride” is a compound with the CAS Number: 17841-68-8 . It’s a solid substance stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “Methyl 3-(aminomethyl)benzoate hydrochloride”, the InChI code is 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, “Methyl 3-aminocrotonate” was used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .


Physical and Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate hydrochloride” is a solid substance with a boiling point of 179-181°C . Its molecular weight is 201.65 .

Scientific Research Applications

Anticancer Research

  • Organotin(IV) complexes, which include derivatives of amino acetates like Methyl 3-(aminomethyl)-4-methylpentanoate, have been studied for their anticancer properties. These complexes have shown cytotoxic effects against various human tumor cell lines, indicating potential as anticancer drugs (Basu Baul et al., 2009).

Chemical Synthesis and Separation

  • Methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride is used in chemical syntheses. For instance, its derivatives have been involved in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro et al., 1992).

Microbial and Biotechnological Applications

  • Microorganisms have been engineered for the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates, which are crucial in biofuel applications (Cann & Liao, 2009).

Pharmacological Research

  • Research has also focused on the synthesis of various condensed pyrimidines from derivatives of Methyl 3-(aminomethyl)-4-methylpentanoate, which have been evaluated for their anti-inflammatory and analgesic activities (Sondhi et al., 2008).

Marine and Environmental Science

  • In the field of marine science, nitrogenous compounds including derivatives of Methyl 3-(aminomethyl)-4-methylpentanoate have been isolated from deep-sea fungi, showing potential as cytotoxic and antiviral agents (Luo et al., 2018).

Metabolic Studies

  • It's been used in metabolic studies, such as exploring the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, which has implications for understanding metabolic diseases and insulin secretion mechanisms (Hutton et al., 1979).

Safety and Hazards

“Methyl 3-(aminomethyl)benzoate hydrochloride” has several hazard statements including H302+H312+H332;H315;H319;H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)7(5-9)4-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVMUPRFJLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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